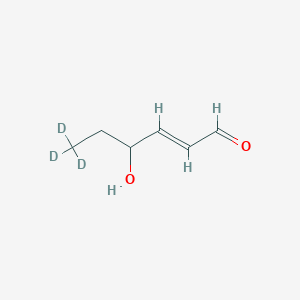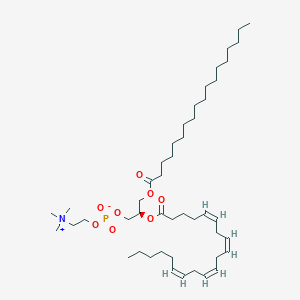
亚硝酸钴胺
描述
Nitritocobalamin, also known as Nitritocobalamin, is a useful research compound. Its molecular formula is C₆₂H₈₈CoN₁₄O₁₆P and its molecular weight is 1375.4 g/mol. The purity is usually 95%.
The exact mass of the compound Nitritocobalamin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Tetrapyrroles - Corrinoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Nitritocobalamin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitritocobalamin including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
微生物发酵优化
亚硝酸钴胺在优化微生物发酵过程中起着重要作用。它参与维生素 B12 的生物合成,而维生素 B12 对许多生物体的代谢至关重要。 维生素 B12 生产的生物工艺策略通常侧重于寻找更好的生产菌株并优化其生物工艺以提高产量和可持续性 .
保健品应用
作为保健品,亚硝酸钴胺可以在各种补充剂中找到。它提供维持健康所必需的营养素。 它作为维生素补充剂的作用非常重要,因为它参与代谢过程 .
医药行业
在医药行业,亚硝酸钴胺的应用非常广泛。它用于治疗某些与维生素 B12 缺乏相关的缺陷和疾病,例如恶性贫血。 它在红细胞合成中的作用使其成为医疗治疗中必不可少的化合物 .
食品和饲料行业
亚硝酸钴胺用于食品和饲料行业,以强化食品和动物饲料。 它确保满足对维生素 B12 的营养需求,这对缺乏动物产品的饮食尤为重要 .
医疗保健行业
在医疗保健中,亚硝酸钴胺因其治疗特性而被使用。 它可能参与针对维生素 B12 起保护或恢复作用的疾病的治疗方法的开发 .
生物技术研究
亚硝酸钴胺用于生物技术研究,以研究钴胺及其类似物的生物合成。 这项研究可以导致发现维生素 B12 及其衍生物的新应用和改进的生产方法 .
作用机制
Target of Action
Nitritocobalamin, also known as Nitrocobalamin, is a form of Vitamin B12 . The primary targets of Nitritocobalamin are enzymes such as methionine synthase and L-methylmalonyl-CoA mutase . These enzymes play crucial roles in DNA synthesis and cellular energy production .
Mode of Action
Nitritocobalamin interacts with its targets in a complex manner. It has been proposed that under the influence of ascorbic acid, Nitritocobalamin is reduced to Cbl (II) and nitric oxide (·NO), which can subsequently react rapidly to form Nitroxylcobalamin .
Biochemical Pathways
Nitritocobalamin is involved in the one-carbon metabolism, a set of interconnected biochemical pathways driven by folate and methionine to generate methyl groups for use in DNA synthesis, amino acid homeostasis, antioxidant generation, and epigenetic regulation . It is also involved in the conversion of homocysteine to methionine .
Pharmacokinetics
It is known that vitamin b12, which includes nitritocobalamin, is a highly complex, essential vitamin . It is produced naturally by bacteria and is necessary for DNA synthesis and cellular energy production . More research is needed to fully understand the ADME properties of Nitritocobalamin.
Result of Action
Nitritocobalamin has been shown to have beneficial effects on pancreatic function and fatty acid metabolism in humans . It also has the ability to reduce nitrite ions to nitric oxide, which is important for human liver health . Nitritocobalamin is also known for its ability to inhibit the production of low-density lipoprotein-cholesterol (LDL-C) and cell proliferation in cultured cells .
Action Environment
The action, efficacy, and stability of Nitritocobalamin can be influenced by various environmental factors. For instance, the Nitrate-DAMO (Denitrifying Anaerobic Methane Oxidation) activity of Nitritocobalamin is significantly affected by environmental conditions such as temperature, pH, and dissolved oxygen . More research is needed to fully understand how different environmental factors influence the action of Nitritocobalamin.
生化分析
Biochemical Properties
Nitritocobalamin interacts with various enzymes, proteins, and other biomolecules. It is a useful synthetic intermediate in the synthesis of Hydroxocobalamin Acetate, a physiological analog of vitamin B12 . It exists in aqueous solution as an equilibrium mixture of the hydroxy isomer and the ionic aqua isomer (aquacobalamin) .
Cellular Effects
The cellular effects of Nitritocobalamin are complex and multifaceted. It is involved in the reduction of nitrocobalamin to Cbl (II) and nitric oxide (·NO), which can subsequently react rapidly to form CblNO . This process requires anaerobic conditions due to the rapid oxidation of both Cbl (II) and CblNO .
Molecular Mechanism
Nitritocobalamin exerts its effects at the molecular level through a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in the reduction of nitrocobalamin to Cbl (II) and nitric oxide (·NO), which can subsequently react rapidly to form CblNO .
Temporal Effects in Laboratory Settings
The effects of Nitritocobalamin over time in laboratory settings are complex. It is known to be air sensitive and in the presence of oxygen, it rapidly oxidizes to nitrocobalamin . The oxidation of Nitritocobalamin is not just a simple reaction. According to Brasch et al., the mechanism of Nitritocobalamin oxidation under certain conditions is rather complex, with multiple products that can be formed .
Dosage Effects in Animal Models
The effects of Nitritocobalamin vary with different dosages in animal models. Detailed studies on the dosage effects of Nitritocobalamin in animal models are currently limited .
Metabolic Pathways
Nitritocobalamin is involved in the one-carbon metabolism pathways . It plays an essential role in DNA production, amino acid homeostasis, antioxidant activities, and epigenetic regulation .
Transport and Distribution
The transport and distribution of Nitritocobalamin within cells and tissues are complex. Detailed studies on the transport and distribution of Nitritocobalamin are currently limited .
Subcellular Localization
The subcellular localization of Nitritocobalamin and its effects on activity or function are complex. Detailed studies on the subcellular localization of Nitritocobalamin are currently limited .
属性
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H90N13O14P.Co.HNO2/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;2-1-3/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;(H,2,3)/q;+3;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWYBLVKLIHDAU-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.N(=O)[O-].[Co+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H88CoN14O16P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20623-13-6 | |
| Record name | Nitrocobalamin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20623-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitritocobalamin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020623136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitritocobalamin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)



